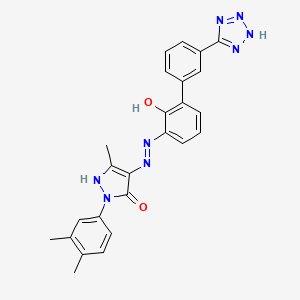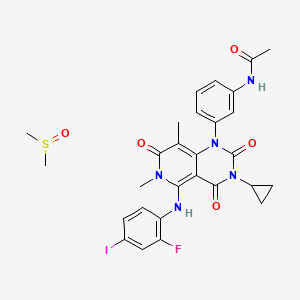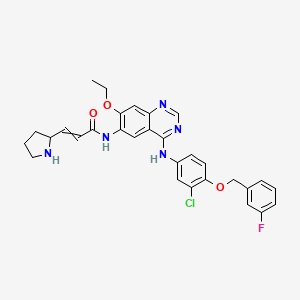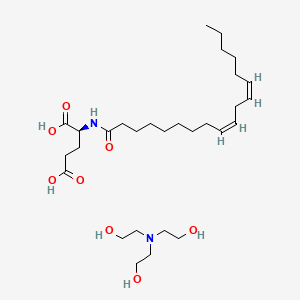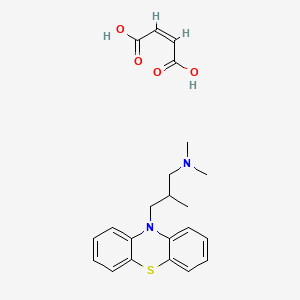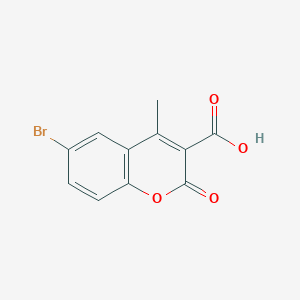
6-bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
Coumarin derivatives, such as 6-bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic acid, can be synthesized from different starting materials using various methods . For instance, substituted 2-oxo-2H-chromene-3-carboxylic acids were synthesized in good to excellent yield (73–99%) in all reported methods . The highest yields (93–98%) were obtained in a solvent-free method under microwave irradiation in the presence of Yb(OTf)3 .Molecular Structure Analysis
The molecular formula of 6-bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic acid is C11H7BrO4 . Its InChI code is 1S/C11H7BrO4/c1-5-7-4-6 (12)2-3-8 (7)16-11 (15)9 (5)10 (13)14/h2-4H,1H3, (H,13,14) .Chemical Reactions Analysis
The synthesis of 6-bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic acid involves several chemical reactions. For instance, the synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds was achieved in five steps starting from coumarin-3-carboxylic acid and 3-amino-5-methyl isoxazole .Physical And Chemical Properties Analysis
The molecular weight of 6-bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic acid is 283.07 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its topological polar surface area is 63.6 Ų .Wissenschaftliche Forschungsanwendungen
NMDA Receptor Agonist
UBP714 exhibits agonistic activity for recombinant GluN1/GluN2 receptors by binding to the positive allosteric site (PAM) of NMDARs . It enhances NMDAR-mediated field excitatory postsynaptic potentials (f-EPSPs) in Xenopus oocytes .
Cognitive Deficits Treatment
UBP714 is a novel template for the development of potent and subunit selective NMDAR potentiators that may have therapeutic applicability in the treatment of patients with cognitive deficits .
Schizophrenia Treatment
UBP714 may also be used in the treatment of schizophrenia. Its ability to potentiate NMDAR activity could help in managing the symptoms of this mental disorder .
Anticancer Activity
Compounds similar to UBP714, such as 2H/4H-chromene derivatives, have shown promising anticancer activity . While specific anticancer activity of UBP714 is not mentioned, it’s plausible that it might exhibit similar properties.
Anticonvulsant Activity
2H/4H-chromene derivatives, which UBP714 is a part of, have demonstrated anticonvulsant activity . This suggests potential use of UBP714 in managing seizure disorders.
Antimicrobial Activity
2H/4H-chromene derivatives have been found to possess antimicrobial properties . This indicates that UBP714 could potentially be used in the treatment of various bacterial and fungal infections.
Anticholinesterase Activity
2H/4H-chromene derivatives have shown anticholinesterase activity . This suggests that UBP714 could potentially be used in the treatment of conditions like Alzheimer’s disease, where cholinesterase inhibitors are commonly used.
Antidiabetic Activity
2H/4H-chromene derivatives have demonstrated antidiabetic activities . This suggests potential use of UBP714 in managing diabetes.
Zukünftige Richtungen
The future directions for 6-bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic acid could involve further exploration of its potential applications in medicinal chemistry, particularly in the development of new drugs . Additionally, more research could be conducted to improve the synthesis methods and yield of this compound .
Wirkmechanismus
Target of Action
The primary target of UBP714 is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats .
Mode of Action
UBP714 interacts with pancreatic lipase, inhibiting its activity . The compound binds to the active site of the enzyme, interacting with key amino acids such as Phe 77, Arg 256, and His 263 . This interaction results in the inhibition of the enzyme, preventing it from breaking down dietary fats .
Biochemical Pathways
The inhibition of pancreatic lipase by UBP714 affects the lipid metabolism pathway. Normally, pancreatic lipase breaks down dietary fats into smaller molecules that can be absorbed by the body. This can lead to a decrease in the absorption of dietary fats, which may have implications for weight management and obesity treatment .
Result of Action
The primary result of UBP714’s action is the inhibition of pancreatic lipase, leading to a decrease in the digestion and absorption of dietary fats . This can potentially lead to weight loss, making UBP714 a potential candidate for obesity treatment .
Eigenschaften
IUPAC Name |
6-bromo-4-methyl-2-oxochromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO4/c1-5-7-4-6(12)2-3-8(7)16-11(15)9(5)10(13)14/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBWVUJRXNIUMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic acid | |
CAS RN |
773109-55-0 | |
| Record name | 773109-55-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






